3-(Ethanesulfonyl)azetidine hydrochloride

Medicinal Chemistry JAK Inhibitor Synthesis Pharmaceutical Intermediates

Pharmaceutical developers require the exact 1-(ethanesulfonyl)azetidine core for baricitinib; substitution with methanesulfonyl or tert-butylsulfonyl analogs yields inactive compounds. This hydrochloride salt is the validated intermediate. - Enables JAK1/JAK2 inhibitor synthesis per approved structure - Produces DMF/DMSO-soluble poly(N-sulfonylazetidine) for advanced materials - 95% purity, solid form, room-temperature storage

Molecular Formula C5H12ClNO2S
Molecular Weight 185.67 g/mol
CAS No. 1820707-49-0
Cat. No. B1403658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethanesulfonyl)azetidine hydrochloride
CAS1820707-49-0
Molecular FormulaC5H12ClNO2S
Molecular Weight185.67 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1CNC1.Cl
InChIInChI=1S/C5H11NO2S.ClH/c1-2-9(7,8)5-3-6-4-5;/h5-6H,2-4H2,1H3;1H
InChIKeyWVNRLUYNFTWJKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Ethanesulfonyl)azetidine hydrochloride: JAK Inhibitor Intermediate


3-(Ethanesulfonyl)azetidine hydrochloride, also referred to as 3-(ethylsulfonyl)azetidine hydrochloride, is a sulfonyl-substituted four-membered nitrogen heterocycle with molecular formula C5H12ClNO2S and a molecular weight of 185.67 g/mol [1]. The compound is supplied as a solid with a purity of 95% . It serves as a versatile building block in medicinal chemistry and polymer science, most notably as a critical structural component in the FDA-approved JAK1/JAK2 inhibitor baricitinib . The ethanesulfonyl group imparts distinct reactivity and physicochemical properties that differentiate it from other N-alkylsulfonyl azetidines, making it an essential compound for targeted synthetic applications.

Definitive intermediate for baricitinib synthesis
Monomer yielding DMF/DMSO-soluble polyimines
Reactive sulfonyl azetidine for divergent synthesis

Why Analogs Cannot Substitute 3-(Ethanesulfonyl)azetidine Hydrochloride


Substituting 3-(ethanesulfonyl)azetidine hydrochloride with other N-alkylsulfonyl azetidines (e.g., methanesulfonyl, propanesulfonyl, or tert-butylsulfonyl) is not feasible due to divergent steric and electronic effects that fundamentally alter reactivity and physicochemical outcomes. In drug synthesis, the ethanesulfonyl group is a precise structural requirement; baricitinib's activity and regulatory approval are contingent on the exact 1-(ethanesulfonyl)azetidine moiety . In polymer chemistry, the alkyl chain length dictates polymerization kinetics, activation energies, and polymer solubility—as demonstrated by direct comparisons among ethanesulfonyl, methanesulfonyl, isopropanesulfonyl, and tert-butylsulfonyl derivatives [1]. Consequently, generic substitution without rigorous re-optimization would lead to failed syntheses, incorrect drug substances, or polymers with undesirable properties.

Baricitinib synthesis
Methanesulfonyl or propanesulfonyl analogs produce structurally distinct compounds, breaking the pharmacophore requirement for JAK inhibitor synthesis.
Polymer property divergence
Alkyl chain length alters polymerization kinetics and solubility; tert-butylsulfonyl analog precipitates, limiting processing.

Comparative Evidence: 3-(Ethanesulfonyl)azetidine Hydrochloride


Baricitinib Structural Dependency

Baricitinib (Olumiant®), an FDA-approved JAK1/JAK2 inhibitor for rheumatoid arthritis, requires a 1-(ethanesulfonyl)azetidine moiety as an integral component of its pharmacophore . The drug's chemical structure contains a 1-[3-(cyanomethyl)-1-(ethanesulfonyl)azetidin-3-yl]-1H-pyrazol-4-yl substituent . Replacing the ethanesulfonyl group with a methanesulfonyl or propanesulfonyl group would yield a different compound not equivalent to baricitinib and would lack the necessary regulatory approval and established clinical efficacy . This direct structural specificity creates a non-negotiable demand for the ethanesulfonyl derivative in baricitinib manufacturing and related analog synthesis.

Structural Requirement
Reported
Ethanesulfonyl azetidine core integral to baricitinib pharmacophore; methanesulfonyl/propanesulfonyl analogs lack drug identity and regulatory status.
Unique synthetic requirement for approved JAK inhibitor synthesis
Pharmacophore-specific structural context
Medicinal Chemistry JAK Inhibitor Synthesis Pharmaceutical Intermediates

Polymerization: Ethanesulfonyl vs. Alkylsulfonyl Analogs

In anionic ring-opening polymerization (AROP) studies, N-(ethanesulfonyl)azetidine (EsAzet) exhibits distinct polymerization behavior compared to methanesulfonyl (MsAzet), 2-propanesulfonyl (iPsAzet), and tert-butylsulfonyl (tBsAzet) derivatives [1]. EsAzet polymerization follows first-order kinetics and yields poly(EsAzet), which is soluble in DMF and DMSO [1]. In contrast, tBsAzet polymerization proceeds only to low conversion due to precipitation of poly(tBsAzet) under identical conditions [1]. The relative polymerization rates vary with temperature: at 120 °C, iPsAzet polymerizes fastest, while at 180 °C, MsAzet is fastest [1]. The branched architecture of poly(EsAzet) chains, arising from α-sulfonyl proton deprotonation and subsequent chain transfer, further differentiates it from the linear poly(tBsAzet) [1].

Anionic Ring-Opening Polymerization
Head-to-head
EsAzet: first-order kinetics, polymer soluble in DMF/DMSO; tBsAzet: low conversion, precipitates; temperature-dependent rate ranking differs.
Alkyl chain dictates polymerization kinetics and solubility
AROP conditions, 120–180 °C; source-specific comparison
Polymer Chemistry Anionic Ring-Opening Polymerization Material Science

Purity and Physical Form Specifications

3-(Ethanesulfonyl)azetidine hydrochloride is supplied as a solid with a minimum purity of 95% . This specification ensures that the compound meets the quality standards required for use as a synthetic intermediate, where impurities can interfere with reaction outcomes and complicate purification . While purity data are not directly comparative to other alkylsulfonyl azetidines, the established specification provides a reliable baseline for procurement decisions.

Purity Specification
Specification review
≥95%
Consistent quality for synthetic reproducibility
Vendor specification; lot verification recommended
Quality Control Chemical Procurement Synthetic Chemistry

Key Applications of 3-(Ethanesulfonyl)azetidine Hydrochloride


Baricitinib and JAK Inhibitor Synthesis

This compound is the definitive intermediate for constructing the 1-(ethanesulfonyl)azetidine core of baricitinib [1]. Its use is mandated by the drug's approved structure; substitution with any other alkylsulfonyl azetidine would yield a different compound not equivalent to baricitinib [1]. The established synthetic routes to baricitinib rely on this specific ethanesulfonyl derivative, making it indispensable for pharmaceutical manufacturing and medicinal chemistry programs targeting JAK1/JAK2 inhibition [1].

Anionic Polymerization for Soluble Polyimines

N-(Ethanesulfonyl)azetidine (EsAzet) is a monomer of choice when soluble poly(N-sulfonylazetidine) products are required [1]. Unlike the tert-butylsulfonyl analog (tBsAzet), which precipitates during polymerization, EsAzet yields DMF- and DMSO-soluble polymers that facilitate further processing and functionalization [1]. Its intermediate polymerization rate across temperature ranges also offers a tunable kinetic profile for copolymer synthesis [1].

Sulfonyl Azetidine Building Block

The azetidine sulfonyl fluoride (ASF) platform, which includes ethanesulfonyl derivatives, enables divergent synthesis of 3,3-disubstituted azetidine fragments via defluorosulfonylation (deFS) coupling under mild thermal conditions (60 °C) [2]. This reactivity provides access to novel azetidine-heterocyclic, sulfoximine, and phosphonate derivatives not accessible via carbonyl chemistry, positioning 3-(ethanesulfonyl)azetidine hydrochloride as a versatile entry point for generating polar, sp³-rich drug-like scaffolds [2].

Application
Selection Property
Validation Focus
JAK Inhibitor Synthesis
Ethanesulfonyl moiety specificity
Structural identity verification
Soluble Polyimine Synthesis
Polymerization kinetics and solubility
DMF/DMSO solubility confirmation
Divergent Azetidine Synthesis
ASF reactivity for deFS coupling
Mild thermal condition compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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